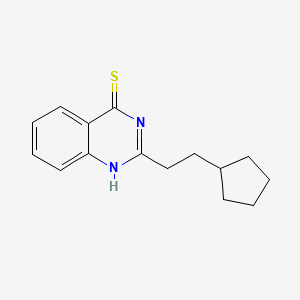

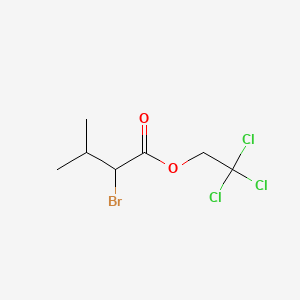

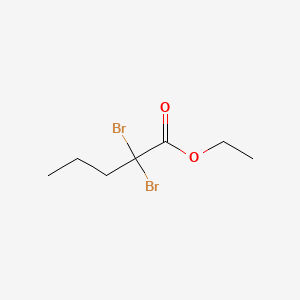

![molecular formula C3H7NO2 B13797032 Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)

Beta-alanine,[3-3H(N)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-alanine,[3-3H(N)] is a naturally occurring beta amino acid, which is an amino acid where the amino group is attached to the beta-carbon (the carbon two atoms away from the carboxylate group) instead of the more usual alpha-carbon for alanine. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike its counterpart alpha-alanine, beta-alanine has no stereocenter . It plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain .

Preparation Methods

Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis method involves extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions. This method produces many byproducts and requires high energy consumption . Industrially, beta-alanine is produced by the reaction of ammonia with beta-propiolactone . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising for industrial production .

Chemical Reactions Analysis

Beta-alanine undergoes various types of chemical reactions, including transamination, decarboxylation, and deamination. For instance, it can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine. The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase . Common reagents and conditions used in these reactions include pyridoxal phosphate (PLP) as a cofactor for transaminase enzymes . Major products formed from these reactions include malonate and L-alanine .

Scientific Research Applications

Beta-alanine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various industrial chemicals, such as 3-hydroxypropionic acid, pantothenic acid (vitamin B5), and carnosine . In biology, beta-alanine plays a role in the metabolism of animals, plants, and microorganisms. It is the direct synthesis precursor of pantothenic acid, which is a component of coenzyme A and acyl carrier protein . In medicine, beta-alanine supplementation has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and improve exercise performance . In the food industry, it is used as a food additive to improve flavor and as a nutritional supplement to enhance health .

Mechanism of Action

Beta-alanine exerts its effects primarily through its role as a precursor to carnosine. Carnosine acts as a buffer, helping to regulate the pH levels in muscle tissue during exercise. This is particularly important during high-intensity activities, where the accumulation of hydrogen ions can lead to muscle fatigue and decreased performance . Beta-alanine is also involved in the degradation of dihydrouracil and carnosine, forming beta-alanine in vivo . It has been demonstrated to replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity, suggesting it may act as a false transmitter .

Comparison with Similar Compounds

Beta-alanine is unique among amino acids due to its beta structure. Similar compounds include alpha-alanine, which has the amino group attached to the alpha-carbon, and gamma-aminobutyric acid (GABA), which has the amino group attached to the gamma-carbon. Unlike alpha-alanine, beta-alanine has no stereocenter . Other similar compounds include 3-aminopropionic acid and 3-aminopropanoic acid . Beta-alanine’s role as a precursor to carnosine and its buffering properties in muscle tissue make it unique among these compounds .

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

93.11 g/mol |

IUPAC Name |

3-amino-3,3-ditritiopropanoic acid |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i2T2 |

InChI Key |

UCMIRNVEIXFBKS-BMCFWTDKSA-N |

Isomeric SMILES |

[3H]C([3H])(CC(=O)O)N |

Canonical SMILES |

C(CN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)